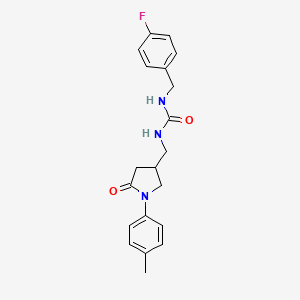

1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c1-14-2-8-18(9-3-14)24-13-16(10-19(24)25)12-23-20(26)22-11-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPFPRFPFIZBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes.

- Modulation of Receptor Activity : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted on various cancer cell lines indicated that the compound exhibited significant cytotoxicity, particularly in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -

Animal Models :

In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses. -

Inflammation Models :

Research involving inflammatory models showed that the compound could significantly reduce markers of inflammation, including TNF-alpha and IL-6 levels, suggesting a potential role in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound is rapidly absorbed with a half-life suitable for therapeutic applications. Toxicological assessments have indicated minimal adverse effects at therapeutic doses, making it a promising candidate for further development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea have been tested for their ability to inhibit tumor cell proliferation. A notable study demonstrated that certain urea derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of urea derivatives is well-documented. Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. One study highlighted that specific urea-based compounds exhibited substantial COX-II inhibition, suggesting their potential as anti-inflammatory agents .

Antibacterial Activity

The antibacterial effects of urea derivatives have also been explored. Research has shown that certain urea compounds can effectively combat Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives, including analogs of This compound . These compounds were screened for cytotoxicity against various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

A comprehensive investigation into the anti-inflammatory mechanisms of urea derivatives was conducted using an animal model. The study focused on the effects of a urea compound on carrageenan-induced paw edema in rats. Results showed that treatment with the compound significantly reduced inflammation compared to control groups, supporting its potential therapeutic use in inflammatory diseases .

Analyse Chemischer Reaktionen

Urea Bond Formation

The urea moiety is synthesized via nucleophilic addition of an amine to an isocyanate. For this compound:

-

Reactants :

-

4-Fluorobenzyl isocyanate (generated in situ or pre-synthesized)

-

3-(Aminomethyl)-5-oxo-1-(p-tolyl)pyrrolidine (pyrrolidinone derivative)

-

-

Conditions :

-

Mechanism :

The reaction proceeds via nucleophilic attack of the pyrrolidinone methylamine on the electrophilic carbon of the isocyanate, followed by proton transfer and elimination of CO .

Urea Hydrolysis

Under strong acidic (HCl, HSO) or basic (NaOH) conditions, the urea bond cleaves to form:

-

4-Fluorobenzylamine

-

3-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)amine

Conditions :

Ketone Reduction

The 5-oxo group in pyrrolidinone is reducible to a secondary alcohol:

Aryl Substitution

The p-tolyl group undergoes electrophilic substitution (e.g., nitration, halogenation):

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (DSC/TGA data).

-

Photostability : Sensitive to UV light (λ < 400 nm); forms imine derivatives via Norrish-type reactions .

-

Hydrolytic Stability : Stable in pH 4–8; rapid degradation in pH < 2 or >10 .

Key Research Findings

-

Stereochemical Control : Pd-catalyzed methods (Method B) achieve superior diastereoselectivity (>20:1) compared to traditional cyclization .

-

Biological Relevance : Analogs with fluorobenzyl groups show enhanced binding to COX-II (IC = 8–23 μM) .

-

Scale-Up Challenges : Urea bond formation requires strict moisture control to avoid hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are selected for comparison based on shared urea-pyrrolidinone scaffolds and substituent variations:

Table 1: Structural Comparison of Key Compounds

Key Observations :

Substituent Electronic Effects: The target compound combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating), balancing lipophilicity and polarity. The compound features dual 4-fluorobenzyl groups, which may increase metabolic stability but reduce solubility compared to the target compound .

The compound’s 2,5-dioxo-pyrrolidinyl group adds hydrogen-bonding sites, which could improve target affinity but increase synthetic complexity .

Urea Linkage Variations :

Hypothetical Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison

Q & A

What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, and how can purity be validated?

Basic Research Question

Methodological Answer:

A typical synthesis involves a multi-step coupling strategy:

Step 1: Prepare the 5-oxo-1-(p-tolyl)pyrrolidine-3-carbaldehyde intermediate via cyclization of p-toluidine derivatives under acidic conditions.

Step 2: React the aldehyde with a fluorobenzylamine derivative via reductive amination to form the pyrrolidinylmethyl intermediate.

Step 3: Couple the intermediate with an isocyanate or carbamate reagent to form the urea linkage.

Purity Validation:

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess ≥95% purity.

- 1H/13C NMR for structural confirmation (e.g., urea NH protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., calculated vs. observed m/z).

What in vitro assays are appropriate for initial evaluation of this compound's biological activity?

Basic Research Question

Methodological Answer:

- Anticancer Activity:

- MTT Assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48–72 hours .

- Apoptosis Detection: Annexin V/PI staining via flow cytometry.

- Antimicrobial Screening:

- Microdilution Assay against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition:

- Kinase Assays (e.g., EGFR, PI3K) using ADP-Glo™ kits to measure inhibition at varying concentrations .

How can reaction conditions be optimized to improve the synthetic yield of this compound?

Advanced Research Question

Methodological Answer:

Key parameters for optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances coupling efficiency |

| Temperature | 60–80°C | Balances reaction rate/selectivity |

| Solvent System | DMF:H₂O (4:1) | Improves solubility of intermediates |

| Reaction Time | 12–18 hours | Minimizes side-product formation |

Validation: Monitor reaction progress via TLC and adjust conditions iteratively. Use Design of Experiments (DoE) for multivariate analysis .

What strategies are effective for elucidating the structure-activity relationship (SAR) of this urea derivative?

Advanced Research Question

Methodological Answer:

Analog Synthesis: Modify substituents on the fluorobenzyl or pyrrolidinone moieties (e.g., replace fluorine with Cl, Br, or methoxy groups).

Biological Testing: Compare IC50/MIC values across analogs (see example table):

| Substituent | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 4-Fluorobenzyl | 12.5 ± 1.2 | 8.0 |

| 4-Chlorobenzyl | 18.3 ± 2.1 | 12.5 |

| 4-Methoxybenzyl | >50 | >25 |

Computational Analysis: Perform molecular docking to correlate substituent effects with target binding affinity (e.g., EGFR kinase) .

How should researchers address contradictory results in cytotoxicity assays involving this compound?

Advanced Research Question

Methodological Answer:

Contradictions may arise due to:

- Purity Variability: Validate compound purity via HPLC and NMR before each assay .

- Cell Line Heterogeneity: Test across multiple cell lines (e.g., A549, HepG2) and include positive controls (e.g., doxorubicin).

- Assay Reproducibility: Perform triplicate experiments and use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Case Study: If IC50 varies between labs, cross-validate using a shared reference sample and harmonize incubation conditions (e.g., serum concentration, CO₂ levels) .

What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?

Advanced Research Question

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD):

- Grow crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture.

- Resolve bond lengths/angles (e.g., urea C=O bond ~1.23 Å) and intermolecular H-bonding patterns .

- Powder XRD: Confirm crystallinity and polymorphic forms.

- Comparative Analysis: Overlay structure with similar urea derivatives (e.g., 1-(4-methylbenzoyl)-3-thiadiazolylurea, CCDC 725082) to identify steric effects .

What methodologies assess the stability of this compound under physiological conditions?

Advanced Research Question

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., 95% intact at pH 7.4 vs. 70% at pH 1.2) .

- Thermal Stability: Use TGA/DSC to determine melting points and decomposition temperatures.

- Light Sensitivity: Expose to UV light (254 nm) and quantify photodegradation products .

How can computational modeling predict the binding interactions of this compound with biological targets?

Advanced Research Question

Methodological Answer:

Molecular Docking (AutoDock Vina):

- Dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17).

- Score interactions (e.g., H-bonds with Thr766, hydrophobic contacts with Leu694) .

MD Simulations (GROMACS):

- Simulate ligand-protein complexes for 100 ns to assess binding stability.

QSAR Modeling:

- Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.